![molecular formula C17H12F2N4 B2805010 [1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl-phenylcyanamide CAS No. 1825525-31-2](/img/structure/B2805010.png)
[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl-phenylcyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl-phenylcyanamide, also known as DPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPC is a small molecule that belongs to the class of pyrazole-based compounds. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization of Biologically Active Derivatives
The compound [1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl-phenylcyanamide serves as a significant intermediate in the synthesis of various biologically active derivatives. A study highlighted the preparation of three novel 3-phenyl-1H-pyrazole derivatives, showcasing its utility in generating compounds with potential biological activities. These derivatives have shown promise in molecular targeted therapy for cancer, utilizing differences in molecular biology between tumor cells and normal cells to inhibit tumor cell proliferation, invasion, and metastasis while promoting apoptosis. The optimization of synthesis methods for these derivatives indicates their importance in industrial production, emphasizing their role in developing targeted anticancer agents (Liu, Xu, & Xiong, 2017).
Anticancer and Antimicrobial Applications
Further research on 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating the pyrazole moiety, has been conducted to evaluate their anticancer and antimicrobial activities. These compounds have undergone studies for their potential against various cancer cell lines and pathogenic strains, demonstrating their application in overcoming microbe resistance to pharmaceutical drugs. The findings suggest that these derivatives can serve dual purposes, offering a foundation for developing new anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Novel Anticancer Agents
Another study focused on the design, synthesis, and cytotoxicity evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents. These derivatives were tested against a panel of human cancer cell lines, with some exhibiting significant cytotoxicity compared to standard drugs. This research underscores the compound's role in creating effective anticancer therapies, contributing to the discovery of novel therapeutic options (Alam, Alam, Panda, & Rahisuddin, 2018).
Development of Antimicrobial Agents
The synthesis of new heterocyclic compounds based on pyrazole derivatives, including their evaluation as antimicrobial agents, represents another vital application area. These compounds have been tested for their efficacy against various bacterial and fungal pathogens, indicating their potential in developing new antimicrobial therapies. Such studies are crucial in addressing the growing concern of antibiotic resistance, providing a pathway for the creation of more effective antimicrobial agents (Gomha, Salah, & Abdelhamid, 2014).
Eigenschaften
IUPAC Name |
[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl-phenylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4/c18-15-7-4-8-16(19)17(15)23-10-9-13(21-23)11-22(12-20)14-5-2-1-3-6-14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLQQBOFZJEIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=NN(C=C2)C3=C(C=CC=C3F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl-phenylcyanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2804928.png)
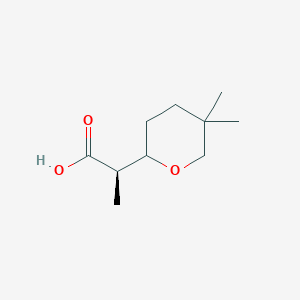
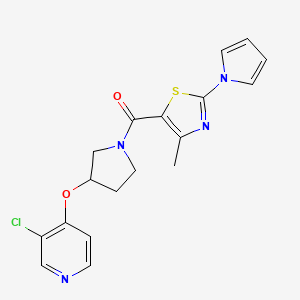

![1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2804936.png)
![2-[4-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B2804937.png)
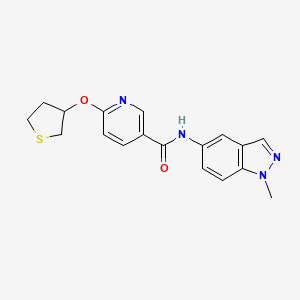
![1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804941.png)
![1-Azaspiro[3.6]decan-2-one](/img/structure/B2804944.png)
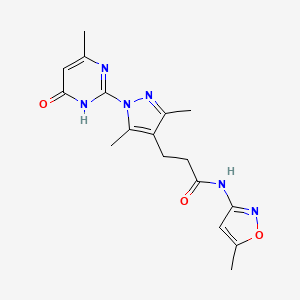
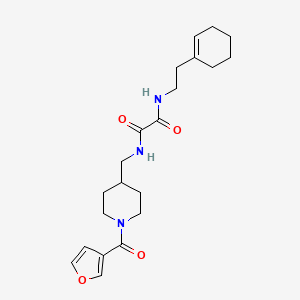
![2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2804948.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2804950.png)